molecular formula C21H18N4O2 B2473285 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide CAS No. 847387-80-8

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B2473285
CAS No.: 847387-80-8
M. Wt: 358.401
InChI Key: WIZGIBDDVGSLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.

Mechanism of Action

Target of Action

The primary target of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process . The compound acts as a COX-2 inhibitor, selectively inhibiting this enzyme .

Mode of Action

The compound interacts with the COX-2 enzyme by fitting into its active site . This interaction is facilitated by the compound’s methylsulfonyl pharmacophore . The compound’s inhibitory effect on COX-2 has been demonstrated in both in vitro and in vivo studies . In particular, one derivative of the compound showed a higher COX-2 inhibitory effect than celecoxib, a reference drug .

Biochemical Pathways

By inhibiting COX-2, the compound interferes with the biosynthesis of prostaglandins, particularly PGE2 . Prostaglandins are responsible for increasing pain and tissue blood flow during inflammation . Therefore, by inhibiting COX-2, the compound can decrease inflammation .

Result of Action

The compound’s inhibition of COX-2 leads to a decrease in inflammation . This is evidenced by the compound’s dose-dependent anti-nociceptive (pain-relieving) activity observed in the writhing reflex test . Additionally, the compound has shown cytotoxic effects on MCF-7 breast cancer cells .

Action Environment

The compound’s synthesis and evaluation were conducted using green solvents, suggesting a consideration for environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the 2-methylphenyl and 4-methoxybenzamide groups. The reaction conditions often involve the use of catalysts such as zinc chloride or silica sulfuric acid, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, amines, or thiols .

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-4-5-16(19-13-25-11-3-10-22-21(25)24-19)12-18(14)23-20(26)15-6-8-17(27-2)9-7-15/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZGIBDDVGSLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.